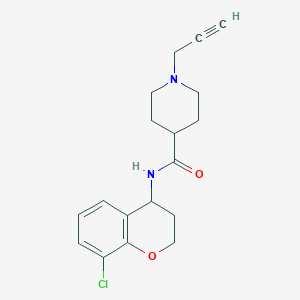![molecular formula C8H14O B2405637 (1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol CAS No. 83059-42-1](/img/structure/B2405637.png)
(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol is a chiral alcohol with a cyclopentane ring structure. This compound is characterized by its unique stereochemistry, which includes a prop-1-enyl group attached to the second carbon of the cyclopentane ring and a hydroxyl group on the first carbon. The specific stereochemistry (1R,2S) indicates the spatial arrangement of these groups, which is crucial for its reactivity and interaction with other molecules.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique stereochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a cyclopentanone derivative, using chiral catalysts or reagents. For example, the reduction of (1R,2S)-2-[(E)-Prop-1-enyl]cyclopentanone with a chiral borane reagent can yield the desired alcohol with high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts, such as palladium or platinum, under controlled temperature and pressure conditions to achieve efficient and selective reduction of the precursor compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base or phosphorus tribromide in an inert solvent.
Major Products
Oxidation: Formation of (1R,2S)-2-[(E)-Prop-1-enyl]cyclopentanone.
Reduction: Formation of (1R,2S)-2-[(E)-Prop-1-enyl]cyclopentane.
Substitution: Formation of (1R,2S)-2-[(E)-Prop-1-enyl]cyclopentyl chloride or bromide.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, the hydroxyl group can form hydrogen bonds with active site residues, while the prop-1-enyl group can engage in hydrophobic interactions, stabilizing the compound within the binding pocket.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentanone: The oxidized form of the compound.
(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentane: The fully reduced form of the compound.
(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentyl chloride: The substituted form of the compound.
Uniqueness
(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Eigenschaften
IUPAC Name |
(1R,2S)-2-[(E)-prop-1-enyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h2,4,7-9H,3,5-6H2,1H3/b4-2+/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSOYWKTXACQRM-WGAMGKKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1CCCC1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1CCC[C@H]1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Ethoxy-3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2405554.png)

![(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide](/img/structure/B2405557.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2405559.png)

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405561.png)
![8-(2-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405563.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2405566.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2405572.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2405576.png)
